molecular formula C15H12N2O3 B5849997 N-(2-furylmethyl)-5-phenyl-3-isoxazolecarboxamide

N-(2-furylmethyl)-5-phenyl-3-isoxazolecarboxamide

Cat. No.: B5849997
M. Wt: 268.27 g/mol
InChI Key: RXZVXOLXBOIXNY-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-5-phenyl-3-isoxazolecarboxamide, commonly known as FGIN-1-27, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FGIN-1-27 belongs to the isoxazole family of compounds and has been studied extensively for its pharmacological properties.

Mechanism of Action

FGIN-1-27 acts as a positive allosteric modulator of the mGluR5 receptor. It enhances the activity of the receptor by binding to an allosteric site on the receptor, which leads to an increase in the production of intracellular signaling molecules such as cyclic adenosine monophosphate (cAMP) and inositol triphosphate (IP3). This, in turn, leads to an increase in synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have several biochemical and physiological effects. Studies have shown that FGIN-1-27 can lead to an increase in the release of dopamine in the prefrontal cortex, which is involved in cognitive function. FGIN-1-27 has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the significant advantages of FGIN-1-27 is its high selectivity for the mGluR5 receptor, which makes it an ideal tool for studying the role of the receptor in various neurological disorders. However, one of the limitations of FGIN-1-27 is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of FGIN-1-27. One potential direction is the development of more potent and selective allosteric modulators of the mGluR5 receptor. Another direction is the investigation of the potential therapeutic applications of FGIN-1-27 in various neurological disorders. Finally, there is a need for further studies to understand the mechanism of action of FGIN-1-27 and its impact on synaptic plasticity and cognitive function.
Conclusion:
In conclusion, FGIN-1-27 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research, particularly in the field of neuroscience. FGIN-1-27 acts as a positive allosteric modulator of the mGluR5 receptor and has been shown to have several biochemical and physiological effects. Further studies are needed to understand the mechanism of action of FGIN-1-27 and its potential therapeutic applications.

Synthesis Methods

FGIN-1-27 can be synthesized through a multi-step process that involves the reaction of 2-furylmethylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 2-furylmethyl-3-cyano-1,4-benzoquinone imine. This intermediate is then reacted with phenylhydrazine to form 2-furylmethyl-3-phenylisoxazole. Finally, this compound is treated with carboxylic acid to form FGIN-1-27.

Scientific Research Applications

FGIN-1-27 has been extensively studied for its potential applications in various fields of research. One of the most significant applications of FGIN-1-27 is in the field of neuroscience. Studies have shown that FGIN-1-27 has a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. FGIN-1-27 has been shown to have a positive impact on the cognitive function of animals in preclinical studies.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(16-10-12-7-4-8-19-12)13-9-14(20-17-13)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZVXOLXBOIXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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